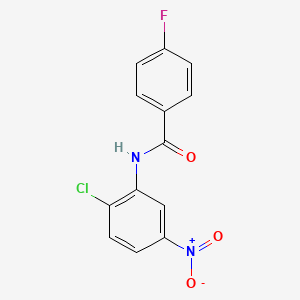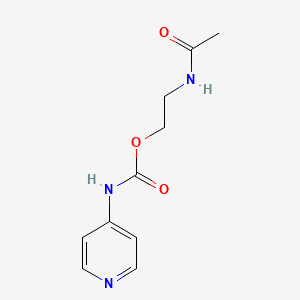
N-(2-chloro-5-nitrophenyl)-4-fluorobenzamide
Vue d'ensemble
Description
N-(2-chloro-5-nitrophenyl)-4-fluorobenzamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in research. This compound is a derivative of 4-fluorobenzoic acid and is commonly used as a reagent in the synthesis of other organic compounds.
Applications De Recherche Scientifique
PET Imaging Ligand Development
N-(2-chloro-5-nitrophenyl)-4-fluorobenzamide derivatives have been explored for their potential as ligands in PET (Positron Emission Tomography) imaging. For instance, N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide showed high affinity and selectivity for σ receptors in the brain, suggesting its utility as a PET imaging ligand for these receptors in humans (Shiue et al., 1997). This compound bound to σ receptors with high affinity and was synthesized for evaluation as a σ receptor radioligand.
Antihelminthic Effect
Modifications of N-(2-chloro-5-nitrophenyl)-4-fluorobenzamide derivatives have been studied to improve their biological effects, particularly as antihelminthic agents. For example, reactions with higher amines and other compounds led to water-soluble ammonium salts while retaining the antihelminthic efficacy (Galkina et al., 2014).
Antitumor Activity
Some derivatives have shown potential in antitumor applications. For instance, the synthesis, structure-property relationship, and antitumor activity of 4-Chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide were investigated, revealing promising results in various cancer cell lines (He et al., 2014).
Anticancer Properties
In the context of cancer research, various derivatives of N-(2-chloro-5-nitrophenyl)-4-fluorobenzamide have been synthesized and evaluated for their potential as anticancer agents. For example, two thiocarbamide derivatives derived from 2-chloro-4-nitroaniline exhibited significant in vitro cytotoxicity against multiple human cancer cell lines (Pandey et al., 2019).
Anticonvulsant Properties
Some 4-nitro-N-phenylbenzamides, including N-(2-chloro-6-methylphenyl)-4-nitrobenzamide, have demonstrated anticonvulsant properties, showing effectiveness in models of electroshock-induced seizures (Bailleux et al., 1995).
Heterocyclic Scaffolds Synthesis
4-Chloro-2-fluoro-5-nitrobenzoic acid, closely related to the compound , has been used as a multireactive building block in heterocyclic oriented synthesis. It has been applied in the preparation of various condensed nitrogenous cycles, such as benzimidazoles and benzotriazoles, which are significant in current drug discovery (Křupková et al., 2013).
Pharmaceutical Amine Analysis
N-(2-chloro-5-nitrophenyl)-4-fluorobenzamide derivatives have been used as fluorogenic and chromogenic reagents for the determination of pharmaceutical amines. Techniques like spectrophotometry and spectrofluorimetry have been employed in these analyses, demonstrating the compound's utility in pharmaceutical research (Elbashir et al., 2011).
Synthesis of Indolium Thiolates
In synthetic chemistry, derivatives like 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole have been used for the ring-opening production of thioketene intermediates, which further react with secondary amines to form indolium thiolates. This demonstrates the compound's utility in the synthesis of novel chemical structures (Androsov, 2008).
Antimicrobial Analogs
Fluorobenzamides containing thiazole and thiazolidine structures, starting with compounds like 4-fluoro-N-(4-methyl-5-(2-(4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)thiazol-2-yl)benzamide, have been synthesized and shown promising antimicrobial properties. These compounds were evaluated against various bacterial and fungal strains, demonstrating the potential of N-(2-chloro-5-nitrophenyl)-4-fluorobenzamide derivatives in antimicrobial applications (Desai et al., 2013).
Propriétés
IUPAC Name |
N-(2-chloro-5-nitrophenyl)-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFN2O3/c14-11-6-5-10(17(19)20)7-12(11)16-13(18)8-1-3-9(15)4-2-8/h1-7H,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXVSMYLVXVXGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-5-nitrophenyl)-4-fluorobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(3-chlorophenyl)-2-furaldehyde [4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B3866757.png)
![4-biphenylyl{1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methanone](/img/structure/B3866765.png)
![4-(dimethylamino)benzaldehyde O-[(1-naphthylamino)carbonyl]oxime](/img/structure/B3866773.png)
![N-(2-oxo-2-phenyl-1-{[2-(trifluoromethyl)phenyl]amino}ethyl)-2-furamide](/img/structure/B3866780.png)
![methyl 2-{[1-(2-furoylamino)-2-oxo-2-phenylethyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3866785.png)
![N'~1~,N'~5~-bis[(5-methyl-2-furyl)methylene]pentanedihydrazide](/img/structure/B3866788.png)
![3-(5-{[(3',5'-dioxo-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-en-4'-yl)imino]methyl}-2-furyl)benzoic acid](/img/structure/B3866800.png)

![1-ethoxy-4-[4-(4-methoxyphenyl)-1,3-cyclopentadien-1-yl]benzene](/img/structure/B3866805.png)
![N'-[4-(benzyloxy)benzylidene]-2-(1-naphthyl)acetohydrazide](/img/structure/B3866810.png)
![N'-[(5-methyl-2-furyl)methylene]-2-(1-naphthyloxy)propanohydrazide](/img/structure/B3866814.png)
![3-{2-[3-(allyloxy)benzylidene]hydrazino}-N-isobutyl-3-oxopropanamide](/img/structure/B3866819.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N,4-dimethyl-7,8-dihydro-6H-cyclopenta[g]quinolin-2-amine](/img/structure/B3866821.png)
